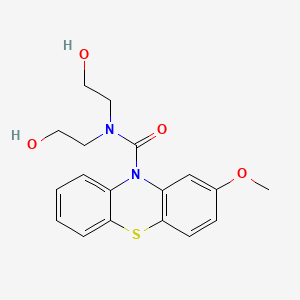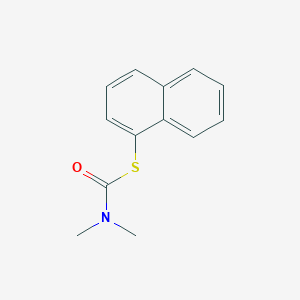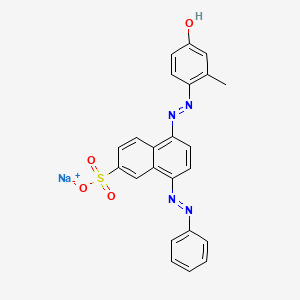![molecular formula C21H32O2 B14469645 3-[4-(Dodecyloxy)phenyl]prop-2-enal CAS No. 66049-92-1](/img/structure/B14469645.png)
3-[4-(Dodecyloxy)phenyl]prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Dodecyloxy)phenyl]prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a dodecyloxy group attached to the phenyl ring and an aldehyde group at the end of the prop-2-enal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dodecyloxy)phenyl]prop-2-enal typically involves the condensation of 4-(dodecyloxy)benzaldehyde with an appropriate aldehyde or ketone. One common method is the crossed-aldol condensation reaction, where 4-(dodecyloxy)benzaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dodecyloxy)phenyl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: 3-[4-(Dodecyloxy)phenyl]propanoic acid.
Reduction: 3-[4-(Dodecyloxy)phenyl]propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-(Dodecyloxy)phenyl]prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-[4-(Dodecyloxy)phenyl]prop-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the compound’s phenyl ring can participate in π-π interactions with aromatic amino acids, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: 3-phenylprop-2-enal, a simpler analog without the dodecyloxy group.
4-(Dodecyloxy)benzaldehyde: A precursor in the synthesis of 3-[4-(Dodecyloxy)phenyl]prop-2-enal.
Uniqueness
This compound is unique due to the presence of the dodecyloxy group, which imparts distinct chemical and physical properties. This modification enhances its solubility in organic solvents and may influence its reactivity and biological activity compared to simpler analogs like cinnamaldehyde.
Properties
CAS No. |
66049-92-1 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
3-(4-dodecoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-19-23-21-16-14-20(15-17-21)13-12-18-22/h12-18H,2-11,19H2,1H3 |
InChI Key |
XXAGQTQWGKLGAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)

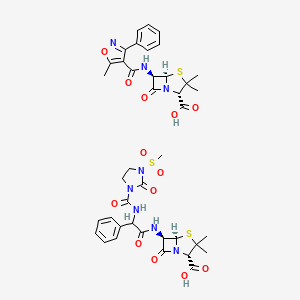
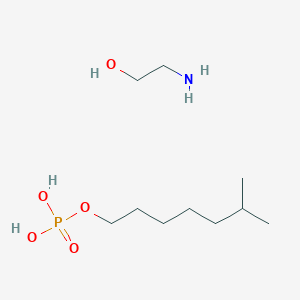
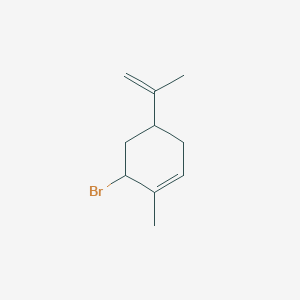
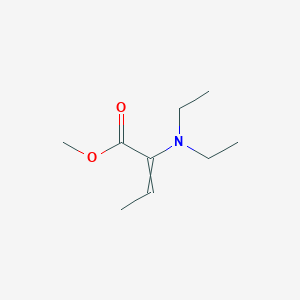

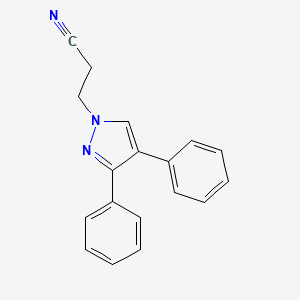
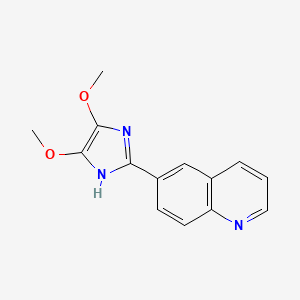
![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
